N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
説明
N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a synthetic small molecule characterized by a benzoxazine core fused to a carboxamide group, which is further substituted with a 1-benzylpiperidin-4-yl moiety. The benzoxazine scaffold (3-oxo-3,4-dihydro-2H-1,4-benzoxazine) is a heterocyclic system containing oxygen and nitrogen, conferring both hydrogen-bonding and electron-donating properties. Its structural features suggest relevance in medicinal chemistry, particularly in modulating receptors or enzymes associated with neurological or inflammatory pathways.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c25-20-14-27-19-7-6-16(12-18(19)23-20)21(26)22-17-8-10-24(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,22,26)(H,23,25) |
InChIキー |
LAWCHRQYXCFAAC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Mannich Condensation
The Mannich reaction is widely employed to construct the benzoxazine ring. A one-pot, three-component reaction between phenol derivatives, formaldehyde, and primary amines yields 3,4-dihydro-2H-1,4-benzoxazines. For example, reacting 2-aminophenol with formaldehyde and benzylamine in ethanol at 60°C for 12 hours produces the dihydrobenzoxazine intermediate. Key considerations include:
Bromination at the 6-Position
Oxidation to 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine
The ketone functionality at position 3 is introduced through oxidation of the dihydrobenzoxazine intermediate. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 6h | 72% | |
| CrO₃ | Acetic acid, 50°C, 3h | 68% | |
| TEMPO/NaClO | CH₂Cl₂, 0°C, 2h | 89% |
The TEMPO-mediated oxidation (Table 1) offers superior yields and milder conditions, minimizing side reactions such as over-oxidation or ring-opening. Post-oxidation purification via recrystallization (ethyl acetate/hexane) ensures >95% purity.
Introduction of the 6-Carboxylic Acid Group
The 6-bromo substituent is converted to a carboxylic acid via a two-step sequence:
Suzuki–Miyaura Coupling
A palladium-catalyzed cross-coupling reaction installs a boronic ester at the 6-position. For instance, treating 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with pinacolborane in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 100°C yields the boronic ester intermediate.
Oxidation to Carboxylic Acid
Subsequent oxidation of the boronic ester with hydrogen peroxide (30%) in THF/H₂O (3:1) at 25°C furnishes 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in 82% yield. Alternative protocols using Jones reagent (CrO₃/H₂SO₄) achieve comparable results but require stringent temperature control.
Amide Coupling with 1-Benzylpiperidin-4-Amine
The final step involves coupling the carboxylic acid with 1-benzylpiperidin-4-amine. Two methodologies are prevalent:
Carbodiimide-Mediated Coupling
Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 0°C for 2 hours, followed by stirring at 25°C for 12 hours, affords the target amide in 75% yield. This method minimizes racemization and is scalable to multi-gram quantities.
Mixed Carbonate Activation
Formation of a 4-nitrophenyl carbonate intermediate via reaction with 4-nitrophenyl chloroformate in THF enables subsequent amine displacement. Adding 1-benzylpiperidin-4-amine and triethylamine at 0°C yields the product in 68% yield after silica gel chromatography.
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) to achieve >99% purity. Critical characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 4.35 (s, 2H, N-CH₂-Ph), 3.85–3.70 (m, 4H, piperidine-H), 3.25 (t, J = 4.4 Hz, 2H, oxazine-H).
-
HRMS : Calculated for C₂₃H₂₅N₃O₃ [M+H]⁺: 400.1869; Found: 400.1865.
Challenges and Optimization Strategies
-
Byproduct Formation : Oligomerization during Mannich condensation is mitigated by using anhydrous solvents and controlled stoichiometry.
-
Low Coupling Yields : Pre-activation of the carboxylic acid with ClCOCOCl improves EDCI/HOBt efficiency to 85%.
-
Stereochemical Control : Chiral SFC separation resolves racemic mixtures, yielding enantiomerically pure product (>99% ee) .
化学反応の分析
科学研究への応用
N-(1-ベンジルピペリジン-4-イル)-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-カルボキサミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 鎮痛作用や抗炎症作用などの潜在的な治療効果について調査されています。
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
類似化合物の比較
類似化合物
N-(1-ベンジルピペリジン-4-イル)アセトヒドラジド: ベンジルピペリジン部分を共有していますが、付着している官能基が異なります。
N-(1-ベンジルピペリジン-4-イル)-3-フルオロベンザミド: ベンゾキサジン環の代わりにフルオロベンザミド基が含まれています。
独自性
N-(1-ベンジルピペリジン-4-イル)-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-カルボキサミドは、ベンゾキサジン環のために独自です。この環は、類似化合物に見られない特定の化学的および生物学的特性を付与します。この独自性は、さまざまな研究アプリケーションにとって貴重な化合物にします.
類似化合物との比較
The following analysis compares the compound with structurally and functionally related analogs, focusing on substitutions, heteroatom variations, and therapeutic implications.
Structural and Functional Analogues
Table 1: Key Structural Features and Properties of Analogs
| Compound Name / Identifier | Structural Features | Therapeutic Target / Application | Key Properties / Modifications | References |
|---|---|---|---|---|
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Benzoxazine core; acetamide linker; piperidine-phenyl-benzyl group | RORγ modulator (autoimmune diseases, e.g., arthritis) | Substitution at position 7 of benzoxazine; acetamide instead of carboxamide linker | |
| Balcinrenone (INN: C20H18FN3O5) | Fluoro-substituted benzoxazine; methylacetamide side chain | Undisclosed (likely metabolic or inflammatory) | Fluorine enhances electronegativity and metabolic stability | |
| 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide | Benzothiazine core (sulfur instead of oxygen); chloro-fluoro-phenyl substituent | Undisclosed (catalogued as a building block) | Sulfur atom increases lipophilicity; halogenated aryl group may enhance target affinity | |
| Compound 54 (Fluoro-substituted benzoxazinone-propanoyl-piperazine carboxamide) | 2-Fluoro-benzoxazinone; propanoyl-piperazine carboxamide | SAR study (likely kinase or protease inhibition) | Fluorine substitution improves binding; propanoyl linker optimizes spatial orientation | |
| Compound 55 (Difluoro-substituted benzoxazinone-propanoyl-piperazine carboxamide) | 2,2-Difluoro-benzoxazinone; propanoyl-piperazine carboxamide | SAR study | Difluoro group increases electron-withdrawing effects, potentially enhancing potency | |
| N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide | Pyrazine-carboxamide; pyridinyl substituent | Undisclosed (catalogued as a research chemical) | Pyridinyl group may enhance π-π interactions or metal coordination | |
| 2-[(3-Oxo-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzamide | Trifluoromethyl benzyl group; benzamide linker | Undisclosed (predicted high lipophilicity) | CF3 group improves membrane permeability and bioavailability |
Key Comparative Insights
Core Heterocycle Modifications
- Benzoxazine vs.
- Fluorine Substitution: Balcinrenone () and Compound 54/55 () demonstrate that fluorine atoms enhance electronegativity, improve metabolic stability, and optimize binding to hydrophobic pockets .
Linker and Substituent Variations
- Carboxamide vs. Acetamide : The carboxamide linker in the parent compound may offer stronger hydrogen-bonding interactions compared to acetamide derivatives (e.g., ), which could influence target selectivity .
- Aromatic Substitutions : The trifluoromethyl group in and halogenated aryl groups in enhance lipophilicity and bioavailability, critical for CNS penetration or prolonged half-life .
Therapeutic Implications
- SAR Studies : underscores the importance of fluorine and linker length in optimizing activity, providing a template for further development of the parent compound .
生物活性
N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzylpiperidine moiety and a benzoxazine ring, contributing to its diverse pharmacological properties.
- Molecular Formula : C18H22N2O3
- Molecular Weight : Approximately 312.36 g/mol
- Functional Groups : The presence of carboxamide and oxo groups enhances its reactivity and biological activity.
Biological Activity
Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exhibit significant biological activities, particularly in the realms of analgesia and anti-inflammation. The compound's interaction with specific receptors in the central nervous system (CNS) suggests its potential in treating various pain conditions, including nociceptive and neuropathic pain.
The biological activity of this compound is primarily attributed to its ability to modulate pain pathways through receptor interactions. It may act on opioid receptors or other neuroreceptors involved in pain perception and modulation.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Oxo-N-(piperidin)benzamide | Contains piperidine and oxo groups | Analgesic properties |
| N-(benzyl)piperidinone | Benzyl group attached to piperidine | Potential CNS activity |
| 2-Amino benzoxazines | Benzoxazine core with amino substitution | Anti-inflammatory effects |
| N-(1-benzylpiperidin-4-yl)-2-[6-(morpholine... | Morpholine and benzoxazine derivatives | Antiviral properties |
Case Studies and Research Findings
Several studies have examined the pharmacological effects of N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide:
- Analgesic Effects : In animal models, this compound demonstrated significant analgesic effects comparable to established analgesics, indicating its potential for pain management.
- Anti-inflammatory Properties : Research has shown that it can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.
- CNS Activity : Studies involving receptor binding assays revealed that the compound interacts with various CNS receptors, supporting its role in pain modulation.
Q & A
Q. What are the recommended safety protocols for handling N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Based on GHS classifications for structurally related piperidine-benzoxazine derivatives, this compound likely requires handling as a skin irritant and respiratory hazard. Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation of aerosols .
- Storage: Store in a cool, dry environment away from oxidizers. Stability data for similar compounds suggest refrigeration at 2–8°C for long-term storage .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Q. What is the synthetic route for N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, and what key reaction steps are involved?
Methodological Answer:
- Step 1: Condensation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with 1-benzylpiperidin-4-amine using coupling reagents like HATU or EDCI in anhydrous DMF/DCM.
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Key Parameters: Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Yield optimization requires strict anhydrous conditions and stoichiometric control of the coupling reagent .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm benzoxazine and piperidine ring integration (e.g., characteristic peaks: δ 4.3–4.5 ppm for benzoxazine O–CH2–N, δ 7.2–7.4 ppm for benzyl aromatic protons) .
- Mass Spectrometry (HRMS): Exact mass confirmation (calculated for C₂₁H₂₁N₃O₃: 363.1583 Da; observed within ±2 ppm).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (80:20). Compare bond lengths/angles with related structures (e.g., piperidine N–C bond: ~1.47 Å) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?
Methodological Answer:
- Reagent Optimization: Screen coupling reagents (e.g., HATU vs. DCC) to improve carboxamide formation efficiency. HATU typically reduces racemization in carboxamide bonds .
- Solvent Effects: Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates. DMF improves reaction homogeneity but may require lower temperatures (0–5°C) to suppress side reactions .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation. A 10 mol% loading increases yield by 15–20% in pilot trials .
Q. What strategies are employed to resolve contradictions in reported solubility or stability data for this compound across different studies?
Methodological Answer:
- Controlled Replication: Repeat experiments using standardized solvents (e.g., DMSO for solubility assays) and purity thresholds (>95% by HPLC). Discrepancies often arise from residual solvents or hygroscopicity .
- Advanced Characterization: Use dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts apparent solubility. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-thienopyrimidin-2-yl)piperidine-3-carboxamide), noting substituent effects on physicochemical properties .
Q. What methodologies are used to investigate the compound's interaction with biological targets, such as enzyme inhibition assays or receptor binding studies?
Methodological Answer:
- Kinase Inhibition Assays: Use in vitro kinase profiling (e.g., ADP-Glo™ assay) at 1–10 µM compound concentrations. Include positive controls (staurosporine) and measure IC₅₀ values via dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors). Determine Kᵢ values using nonlinear regression analysis of competitive binding data .
- Cellular Models: Test cytotoxicity in HEK293 or HepG2 cells (MTT assay, 48-hour exposure). EC₅₀ values >50 µM suggest low off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
